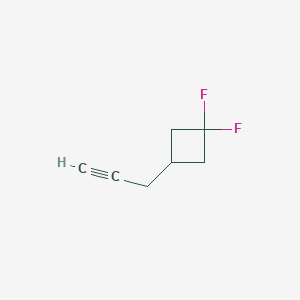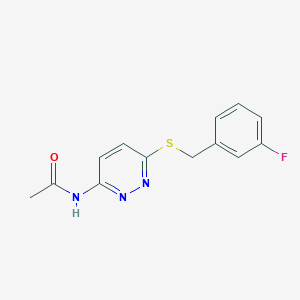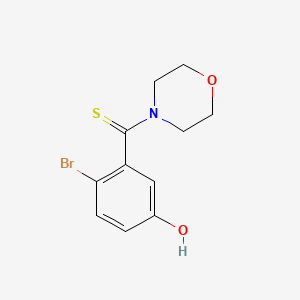
1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane is an organic compound with the molecular formula C7H8F2. It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a prop-2-ynyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of 1,1-difluorocyclobutane with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the substitution of the bromide group with the prop-2-ynyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated cyclobutanones or cyclobutanols, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into difluorinated cyclobutanes or cyclobutenes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed:
Oxidation: Difluorinated cyclobutanones or cyclobutanols.
Reduction: Difluorinated cyclobutanes or cyclobutenes.
Substitution: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s fluorinated nature makes it a valuable tool in studying enzyme interactions and metabolic pathways. Fluorinated compounds are often used as probes in biological systems due to their stability and reactivity.
Medicine: Potential applications in drug discovery and development. Fluorinated compounds are known for their enhanced bioavailability and metabolic stability, making them attractive candidates for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane exerts its effects is primarily through its interactions with molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, leading to changes in reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
1,1-Difluorocyclopropane: Shares the difluorinated cycloalkane structure but with a three-membered ring.
1,1-Difluoro-2-propynylcyclobutane: Similar structure but with a different substitution pattern.
1,1-Difluoro-3-methylcyclobutane: Similar structure but with a methyl group instead of a prop-2-ynyl group.
Uniqueness: 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane is unique due to the presence of both fluorine atoms and a prop-2-ynyl group on the cyclobutane ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .
Propiedades
IUPAC Name |
1,1-difluoro-3-prop-2-ynylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2/c1-2-3-6-4-7(8,9)5-6/h1,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCDCNKIPXWFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2861630.png)
![3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride](/img/structure/B2861631.png)

![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)


![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)

![[Methyl(sulfamoyl)amino]cyclopentane](/img/structure/B2861645.png)
![N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2861646.png)



